molecular formula C12H11NO B112021 2-(3-Aminophenyl)phenol CAS No. 161887-01-0

2-(3-Aminophenyl)phenol

Cat. No. B112021
M. Wt: 185.22 g/mol
InChI Key: YRKKSSIREUNVTO-UHFFFAOYSA-N
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Description

“2-(3-Aminophenyl)phenol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 . It is also known as 3’-amino [1,1’-biphenyl]-2-ol .


Synthesis Analysis

A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . The structure of the ligand was characterized using different spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenyl)phenol” is complex and involves interactions with various compounds. Phenolic compounds are known to interact with proteins, altering their structure and properties . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .


Chemical Reactions Analysis

The ligand and the complexes were evaluated for their antibacterial and antifungal activity against gram-positive bacteria, gram-negative bacteria, and fungi . The compounds showed effective antifungal and antibacterial activities against different microorganisms . Yb (III) complex showed the highest biological activity against most tested bacteria .

Scientific Research Applications

  • Concerted Proton-Coupled Electron Transfer : The study by Rhile and Mayer (2004) demonstrates the oxidation of a hydrogen-bonded phenol, specifically focusing on proton-coupled electron transfer. This has implications for understanding electron transfer mechanisms in phenolic compounds like 2-(3-Aminophenyl)phenol Rhile & Mayer, 2004.

  • Catalytic Activity and Metal Complexes : Pattanayak et al. (2015) synthesized ruthenium and palladium complexes using amino-azo-phenol ligands, which include derivatives of 2-(3-Aminophenyl)phenol. These complexes exhibited catalytic activities in various reactions, demonstrating the compound's utility in catalysis Pattanayak et al., 2015.

  • Molecular Docking and Potentiometric Studies : El‐Bindary et al. (2015) explored the molecular docking and potentiometric studies of azo phenols, including derivatives of 2-(3-Aminophenyl)phenol. Their research helps in understanding the binding of these compounds to various receptors, which is significant in medicinal chemistry El‐Bindary et al., 2015.

  • Synthesis of Phenylthio Phenols : Xu et al. (2010) researched the synthesis of 2-(Phenylthio)phenols, indicating the versatility of phenolic compounds like 2-(3-Aminophenyl)phenol in synthesizing diverse chemical structures Xu et al., 2010.

  • Phenolic Acids in Pharmacology : Naveed et al. (2018) reviewed the pharmacological applications of phenolic acids, which could include the study of 2-(3-Aminophenyl)phenol, focusing on their roles as antioxidants and in various therapeutic applications Naveed et al., 2018.

  • Antimicrobial and Antidiabetic Activities : Rafique et al. (2022) investigated the antimicrobial and antidiabetic activities of 4-aminophenol derivatives, which could be related to the research on 2-(3-Aminophenyl)phenol. Their findings contribute to understanding the compound's potential in treating diseases Rafique et al., 2022.

  • Role in Abiotic Stress in Plants : Sharma et al. (2019) discussed the role of phenolic compounds in plants under abiotic stress, which can provide insights into the environmental and biological significance of compounds like 2-(3-Aminophenyl)phenol Sharma et al., 2019.

  • Organic Synthesis and Industrial Applications : Mao et al. (2020) focused on the synthesis of m-Aminophenol and related compounds, highlighting the importance of 2-(3-Aminophenyl)phenol in various industrial applications Mao et al., 2020.

  • Membrane Lipid Peroxidation Inhibition : Dinis et al. (1994) studied the action of phenolic compounds, including 2-(3-Aminophenyl)phenol derivatives, in inhibiting lipid peroxidation, which is relevant in understanding the compound's antioxidant properties Dinis et al., 1994.

  • Chemical Synthesis and Applications : Cimarelli et al. (2001) explored the synthesis of 2-Imidoylphenols, highlighting the use of 2-(3-Aminophenyl)phenol in chemical synthesis and its potential applications Cimarelli et al., 2001.

Safety And Hazards

“2-(3-Aminophenyl)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin sensitization, and germ cell mutagenicity .

Future Directions

The future directions of “2-(3-Aminophenyl)phenol” research could involve further exploration of its biological activity, particularly its antibacterial and antifungal properties . Additionally, its potential applications in the food industry, due to its interactions with proteins, could be another area of future research .

properties

IUPAC Name

2-(3-aminophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKKSSIREUNVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621457
Record name 3'-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)phenol

CAS RN

161887-01-0
Record name 3'-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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